molecular formula C7H16ClN B6268947 rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride CAS No. 1165921-54-9

rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride

Cat. No.: B6268947
CAS No.: 1165921-54-9
M. Wt: 149.7
InChI Key:
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Description

rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride is a chemical compound belonging to the piperidine class Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylpiperidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent product quality. The final product is typically purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride
  • rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride
  • rac-(2R,4R)-4-methylpiperidine-2-carboxylic acid hydrochloride

Comparison: rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride involves the reaction of 2,4-pentanedione with (S)-(-)-2,4-dimethyl-1-pentene in the presence of a chiral catalyst to obtain (2R,4R)-2,4-dimethyl-3-penten-2-ol. This intermediate is then converted to rac-(2R,4R)-2,4-dimethylpiperidine through a series of reactions involving reduction, cyclization, and quaternization.", "Starting Materials": [ "2,4-pentanedione", "(S)-(-)-2,4-dimethyl-1-pentene", "chiral catalyst", "sodium borohydride", "acetic acid", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "Step 1: React 2,4-pentanedione with (S)-(-)-2,4-dimethyl-1-pentene in the presence of a chiral catalyst to obtain (2R,4R)-2,4-dimethyl-3-penten-2-ol.", "Step 2: Reduce (2R,4R)-2,4-dimethyl-3-penten-2-ol with sodium borohydride in acetic acid to obtain (2R,4R)-2,4-dimethyl-3-pentanol.", "Step 3: Cyclize (2R,4R)-2,4-dimethyl-3-pentanol with hydrochloric acid to obtain rac-(2R,4R)-2,4-dimethylpiperidine.", "Step 4: Quaternize rac-(2R,4R)-2,4-dimethylpiperidine with methyl iodide in diethyl ether to obtain rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride." ] }

CAS No.

1165921-54-9

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

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